15-Hexadecynoic acid
Overview
Description
Palmitic Acid Alkyne, also known as 15-hexadecynoic acid, is a modified form of palmitic acid with an ω-terminal alkyne group. This compound is notable for its application in click chemistry, a class of bioconjugation reactions characterized by their high specificity and dependability. The terminal alkyne group in Palmitic Acid Alkyne allows it to participate in azide-alkyne cycloaddition reactions, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitic Acid Alkyne can be synthesized through the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions required to form the alkyne group .
Industrial Production Methods: In industrial settings, the production of Palmitic Acid Alkyne may involve the large-scale synthesis of palmitic acid derivatives followed by the introduction of the terminal alkyne group through controlled chemical reactions. The specifics of these methods can vary depending on the desired purity and scale of production.
Types of Reactions:
Oxidation: Palmitic Acid Alkyne can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Reduction: The alkyne group in Palmitic Acid Alkyne can be reduced to form alkenes or alkanes under appropriate conditions.
Substitution: The terminal alkyne group can participate in substitution reactions, particularly in the context of click chemistry where it reacts with azide-containing reagents to form stable triazole linkages
Common Reagents and Conditions:
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving Palmitic Acid Alkyne. .
Reduction: Hydrogenation reactions using palladium or other metal catalysts can reduce the alkyne group to an alkene or alkane.
Major Products:
Triazoles: Formed through click chemistry reactions with azides.
Alkenes/Alkanes: Formed through reduction reactions.
Scientific Research Applications
Palmitic Acid Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the study of protein palmitoylation, a post-translational modification that regulates protein localization and function
Medicine: Utilized in drug discovery and development, particularly in the creation of targeted therapeutics and diagnostic tools
Industry: Applied in the development of biomaterials and bioactive surfaces, as well as in the pharmaceutical industry for the production of high-purity lipid standards
Mechanism of Action
The primary mechanism of action for Palmitic Acid Alkyne involves its role in protein S-palmitoylation. This process entails the reversible addition of palmitic acid to cysteine residues in proteins via a thioester linkage. The ω-terminal alkyne group in Palmitic Acid Alkyne allows it to be incorporated into proteins through metabolic labeling, enabling the study of palmitoylation dynamics and protein interactions . The molecular targets include various membrane-associated proteins that require palmitoylation for proper localization and function .
Comparison with Similar Compounds
Alkynyl Myristic Acid: Another fatty acid with an ω-terminal alkyne group, used similarly in click chemistry and protein palmitoylation studies.
Palmitoleic Acid Alkyne: A modified form of palmitoleic acid with an alkyne group, used in similar biochemical applications.
Uniqueness: Palmitic Acid Alkyne is unique due to its specific chain length and the presence of the terminal alkyne group, which provides high specificity in click chemistry reactions. Its ability to be incorporated into proteins for studying palmitoylation dynamics sets it apart from other similar compounds .
Properties
IUPAC Name |
hexadec-15-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZGUNYANHPRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243987 | |
Record name | 15-Hexadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99208-90-9 | |
Record name | 15-Hexadecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hexadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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